molecular formula C20H36O4 B12740070 1-Butyl-5-carboxypentyl 5-decenoate CAS No. 85392-05-8

1-Butyl-5-carboxypentyl 5-decenoate

Cat. No.: B12740070
CAS No.: 85392-05-8
M. Wt: 340.5 g/mol
InChI Key: OKPRNPZBHHJXBQ-CMDGGOBGSA-N
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Preparation Methods

1-Butyl-5-carboxypentyl 5-decenoate is typically synthesized through an esterification reaction. The process involves reacting 5-decenoic acid with 1-butyl-5-carboxypentanol in the presence of an esterification catalyst . The reaction conditions usually include a controlled temperature and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Butyl-5-carboxypentyl 5-decenoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-Butyl-5-carboxypentyl 5-decenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-5-carboxypentyl 5-decenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s lipophilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

1-Butyl-5-carboxypentyl 5-decenoate can be compared with similar compounds such as:

These comparisons highlight the unique aspects of this compound, such as its specific ester group and the resulting chemical behavior and applications.

Properties

CAS No.

85392-05-8

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

6-[(E)-dec-5-enoyl]oxydecanoic acid

InChI

InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+

InChI Key

OKPRNPZBHHJXBQ-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O

Canonical SMILES

CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O

Origin of Product

United States

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